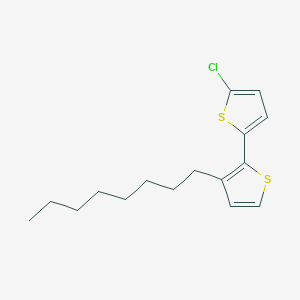
2,2'-Bithiophene, 5'-chloro-3-octyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bithiophene, 5’-chloro-3-octyl- is an organic compound belonging to the class of bithiophenes. These compounds are characterized by the presence of two thiophene rings connected by a single bond. The addition of a chlorine atom at the 5’ position and an octyl group at the 3 position of the thiophene ring makes this compound unique. Bithiophenes are known for their applications in organic electronics, particularly in the development of conductive polymers and organic semiconductors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bithiophene, 5’-chloro-3-octyl- typically involves the cross-coupling of 2-halothiophenes. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions often include the use of solvents like acetonitrile and bases such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bithiophene, 5’-chloro-3-octyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 5’ position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
2,2’-Bithiophene, 5’-chloro-3-octyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological sensors and imaging agents.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of 2,2’-Bithiophene, 5’-chloro-3-octyl- involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as a semiconductor, facilitating the transport of charge carriers. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: The parent compound without the chlorine and octyl substituents.
5-Chloro-2,2’-Bithiophene: Similar structure but lacks the octyl group.
3-Octyl-2,2’-Bithiophene: Similar structure but lacks the chlorine atom.
Uniqueness
The presence of both the chlorine atom and the octyl group in 2,2’-Bithiophene, 5’-chloro-3-octyl- imparts unique properties to the compound. These substituents can influence the compound’s electronic properties, solubility, and reactivity, making it particularly useful in specific applications such as organic electronics and medicinal chemistry .
Propriétés
Numéro CAS |
655241-71-7 |
|---|---|
Formule moléculaire |
C16H21ClS2 |
Poids moléculaire |
312.9 g/mol |
Nom IUPAC |
2-chloro-5-(3-octylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C16H21ClS2/c1-2-3-4-5-6-7-8-13-11-12-18-16(13)14-9-10-15(17)19-14/h9-12H,2-8H2,1H3 |
Clé InChI |
VUSFVJMQKGXGJR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C(SC=C1)C2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-([1,1'-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine](/img/structure/B12541432.png)
![7-Borabicyclo[2.2.1]hept-2-ene](/img/structure/B12541437.png)

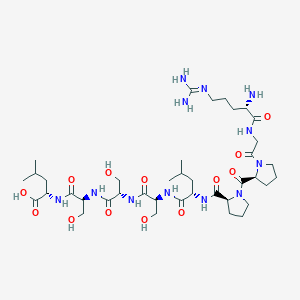
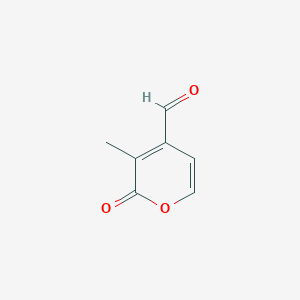
![2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12541475.png)
![S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine](/img/structure/B12541481.png)


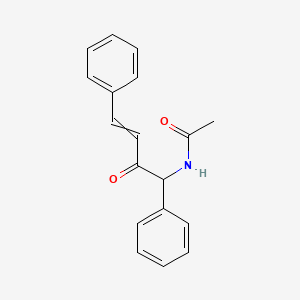
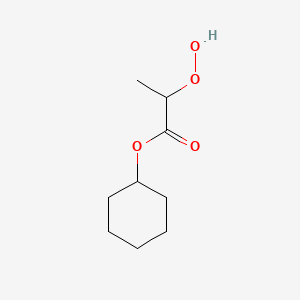
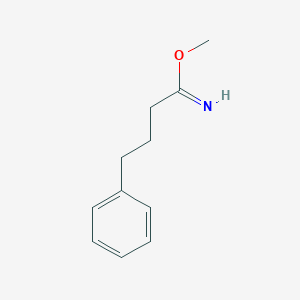

![N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine](/img/structure/B12541522.png)
